

# 2,3-Difluoronitrobenzene CAS number and physical constants

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## Compound of Interest

Compound Name: 2,3-Difluoronitrobenzene

Cat. No.: B1293642

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## An In-depth Technical Guide to 2,3-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,3-Difluoronitrobenzene** is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of two fluorine atoms and a nitro group on the benzene ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical constants, synthesis, and analytical methodologies.

### Core Data

CAS Number: 6921-22-8[1][2][3][4][5][6][7][8][9]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance, ensuring unambiguous identification in literature and databases.

### Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,3-Difluoronitrobenzene** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Molecular Weight	159.09 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Physical Form	Liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	219.0 ± 20.0 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	93.1 ± 10.1 °C	<a href="#">[1]</a>
Melting Point	No data available	<a href="#">[3]</a>
Solubility	No data available	<a href="#">[3]</a>
Purity	Typically ≥97%	<a href="#">[2]</a>

## Experimental Protocols

### Synthesis of 2,3-Difluoronitrobenzene

A common laboratory-scale synthesis of **2,3-Difluoronitrobenzene** involves the oxidation of 2,3-difluoroaniline. The following protocol is based on established chemical literature.[\[2\]](#)

Materials:

- 2,3-difluoroaniline
- Trifluoroacetic anhydride
- Hydrogen peroxide (30% in H<sub>2</sub>O)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexane

- Ethyl acetate (EtOAc)

#### Procedure:

- In a flask under a nitrogen atmosphere and cooled to 0°C, a solution of trifluoroacetic anhydride in dichloromethane is added dropwise over 2 hours to a stirred solution of 30% hydrogen peroxide.
- Following this addition, a solution of 2,3-difluorobenzenamine in dichloromethane is added dropwise to the reaction mixture at 0°C.
- The reaction mixture is then allowed to warm to room temperature and is stirred overnight.
- The mixture is extracted with dichloromethane.
- The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield **2,3-Difluoronitrobenzene**.

## Analytical Methodologies

The analysis of difluoronitrobenzene isomers and related nitroaromatic compounds is typically performed using chromatographic techniques coupled with mass spectrometry. While specific, validated methods for **2,3-Difluoronitrobenzene** are not readily available in public literature, methodologies for similar compounds can be adapted.

#### High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):

A robust method for the analysis of the related compound, 3,4-Difluoronitrobenzene, in a pharmaceutical matrix has been developed using LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry).<sup>[10]</sup> This approach offers high sensitivity and specificity.

- Column: A reversed-phase column, such as a C18, is suitable for separating aromatic nitro compounds.<sup>[10][11]</sup>

- Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed.[10][11]
- Detection: Mass spectrometry, particularly in tandem MS/MS mode, allows for selective and sensitive quantification. For nitroaromatic compounds, negative ion mode APCI can be effective.[10]

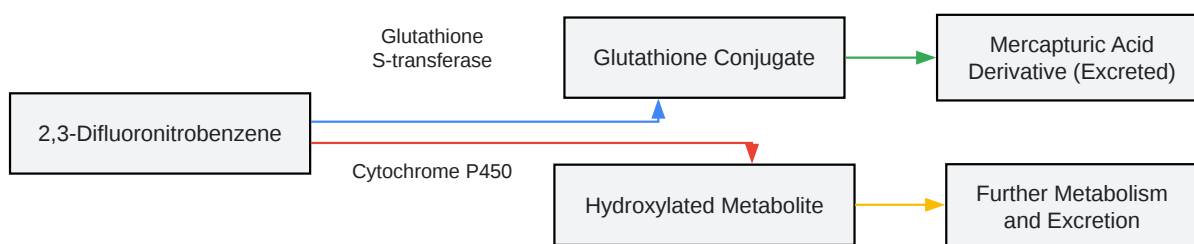
#### Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **2,3-Difluoronitrobenzene**. [11][12]

- Injection: Splitless injection is often used for trace analysis.
- Column: A high-resolution fused silica capillary column provides good separation of isomers.
- Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode can be used for identification and quantification.

## Potential Metabolic Pathway

While the specific metabolic pathway of **2,3-Difluoronitrobenzene** has not been extensively studied, the biotransformation of the related compound, 2,5-difluoronitrobenzene, provides a likely model. The primary metabolic routes for such compounds involve glutathione conjugation and cytochrome P450-mediated hydroxylation.[13]



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Caption: Proposed metabolic pathways of **2,3-Difluoronitrobenzene**.

This diagram illustrates the two primary anticipated metabolic routes for **2,3-Difluoronitrobenzene** based on the metabolism of similar compounds. The major pathway is expected to be conjugation with glutathione, leading to the formation of a mercapturic acid derivative that is then excreted. A minor pathway is likely to involve oxidation by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo further metabolism before excretion.

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